molecular formula C9H8O B1500424 4-Ethynyl-3-methylphenol CAS No. 408319-96-0

4-Ethynyl-3-methylphenol

Cat. No.: B1500424
CAS No.: 408319-96-0
M. Wt: 132.16 g/mol
InChI Key: JFKFJLFUTISBCT-UHFFFAOYSA-N
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Description

4-Ethynyl-3-methylphenol is an organic compound with the molecular formula C9H12O. It is a phenolic compound characterized by the presence of an ethynyl group (-C≡CH) attached to the fourth carbon of a methylated phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethynyl-3-methylphenol can be synthesized through several synthetic routes. One common method involves the ethynylation of 3-methylphenol using ethynylating agents such as ethynylmagnesium bromide or ethynyl lithium. The reaction typically takes place under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale ethynylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-3-methylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions may involve the use of electrophilic reagents such as halogens (e.g., bromine) or sulfonating agents (e.g., sulfur trioxide).

Major Products Formed:

  • Oxidation: Oxidation of this compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or aldehydes.

  • Substitution: Substitution reactions can result in the formation of halogenated or sulfonated derivatives.

Scientific Research Applications

4-Ethynyl-3-methylphenol has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-ethynyl-3-methylphenol exerts its effects involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative stress. The compound may also modulate specific signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

  • 4-Ethyl-3-methylphenol (m-cresol)

  • 4-Ethylphenol

  • 3-Methylphenol (m-cresol)

  • 4-Methylphenol (p-cresol)

Properties

IUPAC Name

4-ethynyl-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6,10H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKFJLFUTISBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663667
Record name 4-Ethynyl-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408319-96-0
Record name 4-Ethynyl-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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